2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine
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Overview
Description
2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro-substituted phenylisoquinoline moiety linked to a diethylethanamine group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Chlorination: The phenylisoquinoline intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Etherification: The chlorinated phenylisoquinoline is reacted with diethylethanolamine in the presence of a base like sodium hydride to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride as a base, followed by the nucleophile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinolines.
Scientific Research Applications
2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-dimethylethan-1-amine
- 2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diisopropylethan-1-amine
Uniqueness
2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine stands out due to its specific substitution pattern and the presence of the diethylethanamine group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89707-28-8 |
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Molecular Formula |
C21H23ClN2O |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
2-(6-chloro-1-phenylisoquinolin-3-yl)oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C21H23ClN2O/c1-3-24(4-2)12-13-25-20-15-17-14-18(22)10-11-19(17)21(23-20)16-8-6-5-7-9-16/h5-11,14-15H,3-4,12-13H2,1-2H3 |
InChI Key |
NURGRFJCGIPGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC(=C2C=CC(=CC2=C1)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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